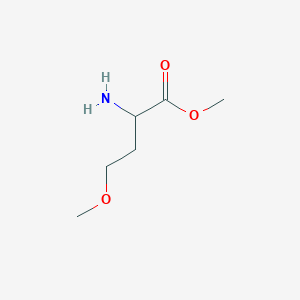

Methyl 2-amino-4-methoxybutanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-4-methoxybutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-9-4-3-5(7)6(8)10-2/h5H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHAXWOXUNSINQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-4-methoxybutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a viable synthetic pathway for Methyl 2-amino-4-methoxybutanoate, a valuable amino acid derivative for pharmaceutical and research applications. The synthesis is presented as a three-step process commencing with the formation of the key intermediate, 2-amino-4-hydroxybutanoic acid (homoserine). Subsequent steps involve the selective O-methylation of the side-chain hydroxyl group, followed by the esterification of the carboxylic acid moiety. This document provides a comprehensive overview of the synthetic strategy, including detailed experimental protocols, a summary of quantitative data, and a visual representation of the reaction sequence.

Introduction

This compound is a non-proteinogenic amino acid ester with potential applications in drug discovery and development as a building block for complex molecules and as a peptidomimetic. Its synthesis requires a strategic approach to functional group manipulation. The pathway outlined in this guide focuses on the use of readily available starting materials and established chemical transformations to afford the target compound.

Overall Synthesis Pathway

The synthesis of this compound is accomplished through a three-step sequence starting from a suitable precursor to form 2-amino-4-hydroxybutanoic acid. This intermediate then undergoes selective methylation of the hydroxyl group, followed by esterification of the carboxylic acid.

Figure 1: Overall synthesis pathway for this compound.

Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields are representative and can vary based on reaction scale and optimization.

| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) |

| 1 | Synthesis of Hydroxy Amino Acid | 2-Pyrrolidone | N-Bromosuccinimide, Sodium Acetate, Hydrochloric Acid | 2-Amino-4-hydroxybutanoic acid | ~40-55% |

| 2 | O-Methylation | 2-Amino-4-hydroxybutanoic acid | Methyl iodide, Base | 2-Amino-4-methoxybutanoic acid | Not specified |

| 3 | Fischer Esterification | 2-Amino-4-methoxybutanoic acid | Methanol, Thionyl Chloride or Trimethylchlorosilane | This compound | Good to Excellent |

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-hydroxybutanoic acid from 2-Pyrrolidone

This procedure describes a chemical synthesis of the key intermediate, 2-amino-4-hydroxybutanoic acid, starting from 2-pyrrolidone.[1]

Experimental Workflow:

Figure 2: Workflow for the synthesis of 2-Amino-4-hydroxybutanoic acid.

Methodology:

-

Formation of 2-methoxy-1-pyrroline: 2-Pyrrolidone is treated with dimethyl sulfate to form the imino ether, 2-methoxy-1-pyrroline.[1]

-

Bromination: The resulting 2-methoxy-1-pyrroline is brominated at the 3-position using N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride, typically under reflux.[1]

-

Acetoxylation: The 3-bromo intermediate is then subjected to acetoxylation. This can be achieved by reacting it with sodium acetate. In some cases, the use of a phase-transfer catalyst like 18-crown-6 in a solvent such as acetonitrile can facilitate this substitution. Alternatively, the reaction can be performed in dimethyl sulfoxide (DMSO) with sodium acetate or silver acetate.[1]

-

Hydrolysis: The resulting 3-acetoxy-2-methoxy-1-pyrroline is hydrolyzed with a strong acid, such as hydrochloric acid, to yield DL-4-amino-2-hydroxybutyric acid.[1]

Purification: The final product can be purified by crystallization.

Step 2: O-Methylation of 2-Amino-4-hydroxybutanoic acid

This step involves the selective methylation of the primary hydroxyl group in the side chain of 2-amino-4-hydroxybutanoic acid.

Methodology:

A common method for the N-methylation of amino acids involves the use of sodium hydride and methyl iodide.[2] For selective O-methylation, the amino group must be protected. A plausible approach involves the following:

-

N-Protection: The amino group of 2-amino-4-hydroxybutanoic acid is first protected with a suitable protecting group, such as a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group, to prevent N-methylation.

-

O-Methylation: The N-protected intermediate is then treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., THF or DMF) to methylate the hydroxyl group.

-

N-Deprotection: The protecting group is subsequently removed under appropriate conditions (e.g., hydrogenolysis for Cbz, or acid treatment for Boc) to yield 2-amino-4-methoxybutanoic acid.

Step 3: Fischer Esterification of 2-Amino-4-methoxybutanoic acid

The final step is the esterification of the carboxylic acid group to form the methyl ester. The Fischer-Speier esterification is a standard and effective method for this transformation.[3][4]

Experimental Workflow:

Figure 3: Workflow for the Fischer Esterification.

Methodology using Thionyl Chloride/Methanol: [3]

-

Reaction Setup: 2-Amino-4-methoxybutanoic acid is suspended in methanol.

-

Addition of Thionyl Chloride: The mixture is cooled in an ice bath, and thionyl chloride is added dropwise with stirring. The thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification.

-

Reaction: The reaction mixture is then typically stirred at room temperature or gently refluxed for a period of time until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Workup: The solvent is removed under reduced pressure, and the resulting crude product, typically the hydrochloride salt of the methyl ester, is then purified.

Methodology using Trimethylchlorosilane/Methanol: [5]

-

Reaction Setup: The amino acid is placed in a round-bottom flask.

-

Addition of Reagents: Freshly distilled trimethylchlorosilane (TMSCl) is added slowly, followed by methanol.

-

Reaction: The resulting solution or suspension is stirred at room temperature until the reaction is complete, as monitored by TLC.[5]

-

Workup: The reaction mixture is concentrated on a rotary evaporator to yield the product, typically as the hydrochloride salt.[5]

Purification: The final product can be purified by recrystallization or column chromatography.

Conclusion

The synthesis of this compound can be effectively achieved through a three-step pathway involving the initial formation of 2-amino-4-hydroxybutanoic acid, followed by selective O-methylation and subsequent Fischer esterification. The protocols outlined in this guide provide a solid foundation for researchers to produce this valuable compound for further investigation and application in various scientific disciplines. Further optimization of each step may be required to achieve higher overall yields.

References

- 1. tandfonline.com [tandfonline.com]

- 2. research.monash.edu [research.monash.edu]

- 3. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 2-amino-4-methoxybutanoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on Methyl 2-amino-4-methoxybutanoate is limited in publicly available scientific literature. This guide provides the available data for the specified compound and its hydrochloride salt. To offer a broader context for its potential chemical properties, comparative data for the related but structurally distinct compound, Methyl 4-amino-2-methoxybenzoate, is also presented. This information should be used for reference purposes only and is not a substitute for experimental verification.

Core Chemical Properties of this compound Hydrochloride

This compound hydrochloride is the salt form of the parent compound. While experimental data is scarce, predicted properties and supplier information provide a basic profile.

| Property | Value | Source |

| CAS Number | 80103-07-7 | CymitQuimica |

| Molecular Formula | C₆H₁₄ClNO₃ | PubChem[1] |

| Molecular Weight | 183.63 g/mol | CymitQuimica |

| Monoisotopic Mass | 183.066246 g/mol | PubChem[1] |

| Predicted XlogP | -0.5 | PubChem[1] |

| Purity | Min. 95% | CymitQuimica |

Note: The XlogP value suggests the compound is likely to be hydrophilic.

Comparative Physicochemical Data: Methyl 4-amino-2-methoxybenzoate

To provide a comparative reference, the following table summarizes the properties of Methyl 4-amino-2-methoxybenzoate, an aromatic isomer. It is crucial to note that the chemical structure and properties of this compound are different from this compound.

| Property | Value | Source |

| CAS Number | 27492-84-8 | Sigma-Aldrich[2] |

| Molecular Formula | C₉H₁₁NO₃ | Sigma-Aldrich[2] |

| Molecular Weight | 181.19 g/mol | Sigma-Aldrich[2] |

| Melting Point | 155-159 °C (lit.) | Sigma-Aldrich[2] |

| Form | Solid | Sigma-Aldrich[2] |

| Assay | 97% | Sigma-Aldrich[2] |

Experimental Protocols

3.1. General Synthesis of Amino Acid Esters (Illustrative)

The synthesis of a methyl ester of an amino acid, such as this compound, would typically involve the esterification of the parent amino acid, 2-amino-4-methoxybutanoic acid. A common method is the Fischer esterification.

Reaction:

2-amino-4-methoxybutanoic acid + Methanol --(H⁺ catalyst)--> this compound + Water

Illustrative Protocol:

-

Dissolution: Dissolve 2-amino-4-methoxybutanoic acid in an excess of anhydrous methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as thionyl chloride (SOCl₂) or a pre-saturated solution of hydrogen chloride in methanol. The addition of thionyl chloride is typically performed dropwise at a low temperature (e.g., 0 °C) due to the exothermic reaction.

-

Reaction: Stir the mixture at room temperature or under reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Remove the excess methanol under reduced pressure. The resulting crude product, likely the hydrochloride salt, can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

3.2. Analytical Characterization Workflow

The structural confirmation of the synthesized this compound would involve a standard battery of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the amine (N-H), ester (C=O), and ether (C-O-C) bonds.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) would be employed to determine the purity of the final compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information in the reviewed literature regarding the involvement of this compound in any signaling pathways or its specific biological activities. Amino acid derivatives can have diverse biological roles, but the activity of this particular compound has not been characterized.

Visualizations

As specific experimental workflows and signaling pathways for this compound are not documented, the following diagrams represent generalized processes relevant to the study of such a compound.

References

"Methyl 2-amino-4-methoxybutanoate" spectroscopic data (NMR, IR, MS)

A comprehensive analysis of the spectroscopic properties of chemical compounds is fundamental for structure elucidation and characterization. This guide focuses on the predicted spectroscopic data for Methyl 2-amino-4-methoxybutanoate, providing an in-depth overview for researchers, scientists, and professionals in drug development. In the absence of publicly available experimental spectra, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the compound's molecular structure.

Predicted Spectroscopic Data

The spectroscopic data presented herein are predicted based on the functional groups and overall structure of this compound. These predictions are valuable for anticipating experimental outcomes and for the preliminary identification of the compound.

Predicted Proton (¹H) NMR Data

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -OCH₃ (ester) | 3.6 - 3.8 | Singlet | 3H |

| -OCH₃ (ether) | 3.2 - 3.4 | Singlet | 3H |

| H2 | 3.5 - 3.7 | Triplet | 1H |

| H4 | 3.3 - 3.5 | Triplet | 2H |

| H3 | 1.8 - 2.1 | Multiplet | 2H |

| -NH₂ | 1.5 - 2.5 (broad) | Singlet | 2H |

Predicted Carbon-¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (ester) | 172 - 176 |

| C2 | 52 - 58 |

| C4 | 68 - 72 |

| -OCH₃ (ester) | 51 - 53 |

| -OCH₃ (ether) | 58 - 60 |

| C3 | 30 - 35 |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show absorption bands characteristic of the functional groups present.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, Broad |

| C-H Stretch (alkane) | 2850 - 3000 | Medium to Strong |

| C=O Stretch (ester) | 1735 - 1750 | Strong |

| C-O Stretch (ester) | 1150 - 1250 | Strong |

| C-O Stretch (ether) | 1070 - 1150 | Strong |

| N-H Bend (amine) | 1590 - 1650 | Medium |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will provide information about the molecular weight and fragmentation pattern. The predicted monoisotopic mass is 147.09 g/mol . PubChem provides predicted collision cross section data for various adducts of the hydrochloride salt of the compound.[1]

| Ion | Predicted m/z |

| [M+H]⁺ | 148.1022 |

| [M+Na]⁺ | 170.0841 |

Expected Fragmentation Patterns:

-

Loss of the methoxy group from the ester (-OCH₃) resulting in a fragment at m/z 116.

-

Loss of the carbomethoxy group (-COOCH₃) resulting in a fragment at m/z 88.

-

Cleavage of the C-C bond between C2 and C3.

-

Loss of the aminomethyl ester fragment.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data. Specific parameters may need to be optimized for the compound of interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent depends on the solubility of the compound and the desired chemical shift reference.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution for chemical shift calibration (0 ppm).

-

Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Parameters: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A longer relaxation delay and a larger number of scans are generally required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method): If the sample is a solid, dissolve a small amount in a volatile solvent. Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound. If the sample is a liquid, a drop can be placed directly between two salt plates.

-

Data Acquisition: Place the salt plate(s) in the sample holder of an FTIR spectrometer.

-

Background Spectrum: Record a background spectrum of the clean, empty salt plate(s).

-

Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

-

Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules like amino acid derivatives. In ESI, the sample solution is sprayed into the ion source, creating charged droplets from which ions are generated.

-

Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values. For tandem mass spectrometry (MS/MS), specific ions are selected and fragmented to aid in structural elucidation.

References

A Technical Guide to Methyl 2-amino-4-methoxybutanoate: Synthesis, Properties, and Experimental Protocols

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of Methyl 2-amino-4-methoxybutanoate, a non-standard amino acid derivative. Due to its limited commercial availability, this document focuses on the synthesis and properties of its precursor, 2-amino-4-methoxybutanoic acid, and outlines established protocols for its esterification to the target methyl ester.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 4385-91-5 | [1] |

| Molecular Formula | C₅H₁₁NO₃ | [1][2] |

| Molecular Weight | 133.15 g/mol | [1][2] |

| Melting Point | 253.00 °C | [1] |

| Boiling Point | 284.70 °C | [1] |

| Flash Point | 126.00 °C | [1] |

| Physical Form | Powder | [2] |

| Storage Temperature | 2°C - 8°C | [1] |

Synthesis and Esterification

The synthesis of this compound can be conceptualized as a two-step process: the synthesis of the parent amino acid followed by its esterification.

One reported method for the synthesis of 2-amino-4-methoxybutanoic acid involves the reaction of malonic acid with an amine or an amide.[1][2]

The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental reaction in organic chemistry. For amino acids, several efficient methods have been developed.

General Experimental Protocol: Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[3]

-

Materials: 2-amino-4-methoxybutanoic acid, Methanol (large excess, acts as solvent and reagent), Acid Catalyst (e.g., Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)).

-

Procedure:

-

Suspend 2-amino-4-methoxybutanoic acid in methanol.

-

Carefully add a catalytic amount of the acid catalyst.

-

The mixture is then heated to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess methanol is removed under reduced pressure.

-

The residue is then worked up, which typically involves neutralization of the acid catalyst and extraction of the ester into an organic solvent.

-

The final product can be purified by distillation or chromatography.

-

Alternative Experimental Protocol: Trimethylchlorosilane (TMSCl) in Methanol

This method offers mild reaction conditions and often results in good to excellent yields of the amino acid methyl ester hydrochloride.[4][5][6]

-

Materials: 2-amino-4-methoxybutanoic acid, Methanol, Trimethylchlorosilane (TMSCl).

-

Procedure:

-

Suspend the amino acid in methanol at room temperature.

-

Slowly add trimethylchlorosilane to the suspension.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

-

The solvent is removed under reduced pressure to yield the methyl ester hydrochloride salt.

-

Biological and Chemical Significance

2-amino-4-methoxybutanoic acid has been identified as a diagnostic agent and has shown antimicrobial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa.[1][2] It has also been utilized as a substrate in peptide synthesis.[1][2] Derivatives of similar amino acids are being explored for their therapeutic potential. For instance, derivatives of N-substituted-β-amino acids have demonstrated antimicrobial and antifungal properties.

The esterification of amino acids is a crucial step in peptide synthesis and in the development of pharmacologically active molecules. Esters of amino acids can serve as intermediates for the synthesis of more complex molecules, including enzyme inhibitors and receptor ligands.

Visualized Workflows and Pathways

Caption: Synthesis pathway for this compound.

Caption: General experimental workflow for amino acid esterification.

References

- 1. 2-Amino-4-methoxybutanoic acid | 4385-91-5 | EAA38591 [biosynth.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A convenient synthesis of amino acid methyl esters. | Sigma-Aldrich [sigmaaldrich.com]

"Methyl 2-amino-4-methoxybutanoate" molecular weight and formula

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the molecular properties of Methyl 2-amino-4-methoxybutanoate, a chemical compound of interest in various research and development applications. The focus of this guide is to establish the fundamental physicochemical properties of this molecule, specifically its molecular formula and weight, based on its chemical structure.

Physicochemical Properties

A thorough understanding of a molecule's molecular weight and formula is foundational for all subsequent experimental and theoretical work, including stoichiometry, reaction kinetics, and analytical characterization.

The molecular formula and weight of this compound have been determined through structural analysis and calculation. The key quantitative data are summarized in the table below for clarity and ease of reference.

| Parameter | Value |

| Molecular Formula | C₆H₁₃NO₃ |

| Molecular Weight | 147.17 g/mol |

Methodology for Structural and Molecular Weight Determination

The molecular formula of this compound was deduced from its IUPAC name, which systematically describes its chemical structure. The molecular weight was then calculated based on this formula.

1. Derivation of the Molecular Formula:

The name "this compound" can be deconstructed to reveal its constituent atoms:

-

Butanoate: This indicates a four-carbon chain forming the backbone of the molecule, including the carboxyl carbon.

-

Methyl: The prefix "Methyl" signifies a methyl ester, where a methyl group (-CH₃) is attached to the carboxylate oxygen.

-

2-amino: An amino group (-NH₂) is bonded to the second carbon of the butanoate chain.

-

4-methoxy: A methoxy group (-OCH₃) is attached to the fourth carbon of the butanoate chain.

From this structural information, the atoms are tallied:

-

Carbon (C): 4 from the butanoate chain + 1 from the methyl ester + 1 from the methoxy group = 6 Carbon atoms.

-

Hydrogen (H): 7 from the butanoate backbone and amino group + 3 from the methyl ester + 3 from the methoxy group = 13 Hydrogen atoms.

-

Nitrogen (N): 1 from the amino group = 1 Nitrogen atom.

-

Oxygen (O): 2 from the ester group + 1 from the methoxy group = 3 Oxygen atoms.

This leads to the molecular formula C₆H₁₃NO₃ .

2. Calculation of the Molecular Weight:

The molecular weight is the sum of the atomic weights of all atoms in the molecule. Using the standard atomic weights of the constituent elements:

-

Atomic weight of Carbon (C) ≈ 12.011 u

-

Atomic weight of Hydrogen (H) ≈ 1.008 u

-

Atomic weight of Nitrogen (N) ≈ 14.007 u

-

Atomic weight of Oxygen (O) ≈ 15.999 u

The molecular weight (MW) is calculated as follows: MW = (6 × 12.011) + (13 × 1.008) + (1 × 14.007) + (3 × 15.999) MW = 72.066 + 13.104 + 14.007 + 47.997 MW = 147.174 g/mol

Logical Workflow for Property Determination

The following diagram illustrates the logical process followed to determine the molecular formula and weight of this compound from its chemical name.

Caption: Derivation of Molecular Formula and Weight.

The Synthetic Utility of 2-Amino-4-methoxybutanoic Acid and its Derivatives: A Technical Guide for Researchers

Introduction

In the landscape of organic synthesis, the strategic selection of chiral building blocks is paramount for the efficient and stereocontrolled construction of complex molecular architectures. Amino acids and their derivatives have long been revered for their inherent chirality and versatile functional groups, serving as foundational starting materials in the synthesis of a myriad of bioactive molecules and pharmaceuticals. This technical guide focuses on the synthesis and application of 2-amino-4-methoxybutanoic acid and its conceptual derivative, methyl 2-amino-4-methoxybutanoate, as a valuable, albeit less common, chiral building block. While direct literature on "this compound" is sparse, this guide will leverage data on its parent amino acid and related analogues to provide a comprehensive overview of its synthetic potential for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of a building block is crucial for its effective application in synthesis. The properties of the parent amino acid, 2-amino-4-methoxybutanoic acid, provide a strong proxy for its methyl ester derivative.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO₃ | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| CAS Number | 4385-91-5 | [1] |

| Melting Point | 253.00 °C | [1] |

| Boiling Point | 284.70 °C | [1] |

| Flash Point | 126.00 °C | [1] |

| SMILES | COCCC(C(=O)O)N | [1] |

| Storage Temperature | 2°C - 8°C | [1] |

Synthesis of 2-Amino-4-methoxybutanoic Acid

The synthesis of 2-amino-4-methoxybutanoic acid can be achieved through various established methodologies for amino acid synthesis. One common conceptual approach involves the alkylation of a glycine equivalent or a Strecker synthesis starting from the corresponding aldehyde.

Conceptual Synthetic Workflow

Experimental Protocol: Strecker Synthesis of α-Amino Acids (General Procedure)

The following is a generalized experimental protocol for the Strecker synthesis, which can be adapted for the preparation of 2-amino-4-methoxybutanoic acid from 3-methoxypropanal.

-

Formation of the α-aminonitrile: To a cooled solution of the aldehyde (1.0 eq) in a suitable solvent (e.g., aqueous ammonia or an alcohol/water mixture), add a cyanide source (e.g., sodium cyanide or potassium cyanide, 1.0-1.2 eq) and an ammonium salt (e.g., ammonium chloride, 1.0-1.5 eq). The reaction mixture is stirred at a controlled temperature (typically 0 °C to room temperature) for several hours until the formation of the α-aminonitrile is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC-MS).

-

Hydrolysis to the amino acid: The resulting α-aminonitrile is then subjected to hydrolysis without purification. This is typically achieved by heating the reaction mixture with a strong acid (e.g., concentrated hydrochloric acid) or a strong base (e.g., sodium hydroxide solution). The hydrolysis is carried out at reflux for several hours.

-

Isolation and purification: After cooling, the reaction mixture is neutralized to the isoelectric point of the amino acid, leading to its precipitation. The crude amino acid is then collected by filtration, washed with cold water and a water-miscible organic solvent (e.g., ethanol or acetone), and dried. Further purification can be achieved by recrystallization from a suitable solvent system.

Applications in Organic Synthesis

2-Amino-4-methoxybutanoic acid and its ester derivatives are valuable chiral building blocks due to the presence of three key functional groups: the amine, the carboxylic acid (or ester), and the methoxy ether.[2] These functionalities allow for a wide range of chemical transformations, making this scaffold attractive for the synthesis of complex nitrogen-containing molecules.[2]

As a Chiral Precursor in Pharmaceutical Synthesis

The structural motif of a γ-alkoxy-α-amino acid is found in various biologically active compounds. The methoxy group can influence the molecule's conformation and lipophilicity, which are critical parameters for drug-receptor interactions and pharmacokinetic properties.

Key Synthetic Transformations and Experimental Protocols

For use in peptide synthesis or other coupling reactions, the amino and carboxyl groups of 2-amino-4-methoxybutanoic acid must be appropriately protected and activated.

Experimental Protocol: N-Boc Protection of an Amino Acid (General Procedure)

-

Dissolution: Dissolve the amino acid (1.0 eq) in a mixture of a suitable organic solvent (e.g., dioxane, THF, or tert-butanol) and water.

-

Basification: Add a base (e.g., sodium hydroxide or triethylamine, 2.0-3.0 eq) to the solution to deprotonate the amino group.

-

Addition of Boc-anhydride: To the cooled solution (0 °C), add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) either neat or as a solution in the organic solvent used.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

-

Work-up and Isolation: After the reaction is complete, remove the organic solvent under reduced pressure. The aqueous residue is then acidified to a pH of 2-3 with a cold aqueous acid solution (e.g., 1 M HCl or citric acid). The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the N-Boc protected amino acid.

Once protected, the carboxyl group can be activated for coupling with an amine.

Experimental Protocol: Peptide Coupling using HBTU (General Procedure)

-

Activation: To a solution of the N-protected amino acid (1.0 eq) in a polar aprotic solvent (e.g., DMF or NMP), add a coupling agent such as HBTU (1.0-1.2 eq) and a non-nucleophilic base like DIPEA (2.0-3.0 eq). The mixture is stirred at 0 °C for a few minutes to form the activated ester.

-

Coupling: The amine component (as a salt, 1.0 eq) is added to the reaction mixture, and stirring is continued at room temperature for several hours.

-

Work-up and Purification: The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed successively with an aqueous acid solution, an aqueous base solution (e.g., saturated sodium bicarbonate), and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography on silica gel.

Conclusion

While "this compound" itself is not a widely documented reagent, its parent amino acid, 2-amino-4-methoxybutanoic acid, represents a versatile chiral building block with significant potential in organic synthesis. Its trifunctional nature allows for diverse synthetic manipulations, making it a valuable precursor for the construction of complex, stereochemically defined molecules, including peptidomimetics and other potential pharmaceutical candidates. The experimental protocols and synthetic workflows provided in this guide offer a practical framework for researchers to incorporate this and related chiral building blocks into their synthetic strategies. As the demand for enantiomerically pure compounds in drug discovery continues to grow, the exploration of novel chiral synthons like 2-amino-4-methoxybutanoic acid will undoubtedly play a crucial role in advancing the field.

References

An In-depth Technical Guide to Methyl 2-amino-4-methoxybutanoate Derivatives and Analogs as S-Adenosylmethionine Synthetase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 2-amino-4-methoxybutanoate and its derivatives and analogs, with a primary focus on their role as inhibitors of S-adenosylmethionine (SAM) synthetase. S-adenosylmethionine is a crucial molecule involved in numerous cellular processes, making its synthesis a key target for therapeutic intervention in various diseases, including cancer and infectious diseases. This document details the synthesis, biological activity, and potential therapeutic applications of this class of compounds, presenting quantitative data, experimental protocols, and visualizations of relevant biological pathways.

Core Compound and its Significance

This compound is a non-proteinogenic amino acid ester. Its parent amino acid, 2-amino-4-methoxybutanoic acid, has been identified as an analog of methionine. This structural similarity is the basis for the biological activity of its derivatives, particularly their ability to inhibit S-adenosylmethionine (SAM) synthetase (also known as methionine adenosyltransferase, MAT). SAM synthetase catalyzes the conversion of methionine and ATP into S-adenosylmethionine, the primary methyl group donor in most transmethylation reactions within the cell.

Derivatives and Analogs of Interest

Several derivatives and analogs of the core structure have been investigated for their biological activity. A key analog, L-2-amino-4-methoxy-cis-but-3-enoic acid, has been identified as a potent inhibitor of SAM synthetase.[1] Another related compound, L-2-amino-4-methylthio-cis-but-3-enoic acid, also demonstrates inhibitory activity against SAM synthetase isozymes.[2] These findings underscore the potential of modifying the 4-position and the saturation of the carbon chain to modulate inhibitory potency.

Quantitative Data on Enzyme Inhibition

The inhibitory activity of these compounds against SAM synthetase is a critical parameter for their evaluation as potential drug candidates. The following table summarizes the available quantitative data for a key analog.

| Compound | Target Enzyme/Isozyme | Inhibition Constant (Ki) | Michaelis Constant (Km) | Reference |

| L-2-amino-4-methylthio-cis-but-3-enoic acid | AdoMet synthetase I | 21 µM | 555 µM | [2] |

| L-2-amino-4-methylthio-cis-but-3-enoic acid | AdoMet synthetase II | 5.7 µM | 33 µM | [2] |

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of amino acid methyl esters involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. This method is applicable to a wide range of amino acids, including aliphatic ones, and offers mild reaction conditions and good to excellent yields.

General Protocol for Esterification:

-

To the amino acid (1 equivalent), add freshly distilled trimethylchlorosilane (2 equivalents) slowly with stirring.

-

Add methanol as the solvent and continue stirring the resulting solution or suspension at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture on a rotary evaporator to obtain the amino acid methyl ester hydrochloride.

For the synthesis of unsaturated analogs such as L-2-amino-4-methoxy-trans-but-3-enoic acid, a multi-step synthesis starting from an aspartic semialdehyde derivative can be employed. This involves the formation of an enol ether moiety followed by enzymatic resolution to obtain the desired stereoisomer.[3]

S-Adenosylmethionine Synthetase Inhibition Assay

The activity of SAM synthetase and the inhibitory potential of compounds can be determined using a variety of methods. A common approach involves measuring the formation of radiolabeled SAM from radiolabeled methionine.

General Protocol for SAM Synthetase Assay:

-

Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, KCl, ATP, and the test inhibitor at various concentrations.

-

Initiate the reaction by adding the purified SAM synthetase enzyme and L-[methyl-¹⁴C]-methionine.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction, for example, by adding perchloric acid.

-

Separate the product, [¹⁴C]S-adenosylmethionine, from the unreacted substrate using a suitable method like ion-exchange chromatography.

-

Quantify the amount of radioactive product formed using liquid scintillation counting.

-

Calculate the enzyme activity and determine the IC50 or Ki values for the inhibitor.[4]

Signaling Pathways and Mechanism of Action

Inhibition of SAM synthetase by this compound derivatives and analogs directly impacts the cellular pool of S-adenosylmethionine. SAM is a critical hub in cellular metabolism, participating in three major pathways:

-

Transmethylation: SAM is the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids, which are crucial for epigenetic regulation, gene expression, and signal transduction.

-

Transsulfuration: This pathway leads to the synthesis of cysteine, which is a precursor for the major intracellular antioxidant, glutathione.

-

Polyamine Synthesis: After decarboxylation, SAM provides the aminopropyl group for the synthesis of polyamines like spermidine and spermine, which are essential for cell growth and proliferation.

By depleting the cellular SAM pool, these inhibitors can disrupt these fundamental processes, leading to cell cycle arrest, apoptosis, and inhibition of proliferation, which are desirable outcomes in cancer therapy.

Experimental Workflow for Inhibitor Screening and Characterization

The process of identifying and characterizing novel inhibitors of SAM synthetase based on the this compound scaffold follows a structured workflow.

Conclusion and Future Directions

Derivatives and analogs of this compound represent a promising class of S-adenosylmethionine synthetase inhibitors. Their structural similarity to the natural substrate, methionine, provides a strong basis for rational drug design. The available data, particularly for unsaturated analogs, demonstrate potent inhibition of the target enzyme. Future research should focus on the synthesis and evaluation of a broader range of derivatives to establish a comprehensive structure-activity relationship. This will involve modifications at the 4-position, exploration of different stereoisomers, and variations in the carbon chain length and saturation. In-depth studies on the effects of these inhibitors on cellular signaling pathways and their efficacy in relevant disease models will be crucial for their translation into clinical applications. The development of more potent and selective inhibitors of SAM synthetase holds significant promise for the treatment of cancer and other diseases characterized by metabolic dysregulation.

References

Navigating the Solubility Landscape of Methyl 2-amino-4-methoxybutanoate: A Technical Guide

For Immediate Release

[City, State] – This technical guide offers an in-depth exploration of the solubility characteristics of Methyl 2-amino-4-methoxybutanoate, a key intermediate in various synthetic pathways. Aimed at researchers, scientists, and professionals in drug development, this document provides a foundational understanding of its solubility in different solvents, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that influences its behavior in various chemical and biological systems. It is governed by the principle of "like dissolves like," where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. The molecular structure of this compound, featuring an amino group, an ester, and a methoxy ether, suggests a degree of polarity, influencing its interaction with different solvent systems. Factors such as temperature, pressure, and the pH of the medium also play a significant role in its solubility profile.

Solubility Profile of Structurally Similar Compounds

Table 1: Qualitative and Limited Quantitative Solubility of L-Methionine methyl ester hydrochloride

| Solvent | Solubility Description |

| Water | Soluble[1][2][3] |

| Chloroform | Soluble[1][2] |

| Dichloromethane | Soluble[1][2] |

| Ethyl Acetate | Soluble[1][2] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] |

| Acetone | Soluble[1][2] |

| Methanol | A 5% solution is clear and colorless to light yellow[4] |

Note: This data is for the structurally similar compound L-Methionine methyl ester hydrochloride and should be considered as an estimation for this compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of a compound is frequently determined using the shake-flask method, a robust and widely accepted technique.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone)

-

Scintillation vials or screw-capped test tubes

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is crucial to prevent overestimation of the solubility.

-

Dilution: Dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively documented, an understanding of its structural features and the solubility of analogous compounds provides valuable guidance for its handling and application in research and development. The detailed experimental protocol and workflow provided in this guide offer a standardized approach for researchers to determine its solubility in various solvent systems, enabling more precise control over reaction conditions and formulation development.

References

Unlocking Novel Therapeutic Avenues: A Technical Guide to Methyl 2-amino-4-methoxybutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of novel compound discovery, the strategic selection of foundational scaffolds is paramount. Methyl 2-amino-4-methoxybutanoate, a versatile small molecule, is emerging as a significant building block for the synthesis of innovative therapeutics. This technical guide provides a comprehensive overview of its chemical properties, potential applications in drug development, and detailed hypothetical experimental protocols. By presenting a consolidated resource, we aim to empower researchers to explore the full potential of this promising, yet under-researched, compound in their quest for next-generation medicines.

Introduction: The Potential of a Versatile Scaffold

This compound (and its hydrochloride salt) is a synthetic amino acid derivative that holds considerable promise as a versatile scaffold in medicinal chemistry and drug discovery. Its structure, featuring a protected carboxylic acid (methyl ester), a primary amine, and a methoxy-terminated aliphatic chain, offers multiple points for chemical modification, making it an ideal starting material for the construction of diverse compound libraries.

The parent carboxylic acid, 2-amino-4-methoxybutanoic acid (also known as O-methylhomoserine), has been identified as a reactant in the synthesis of soluble guanylate cyclase (sGC) stimulators, a class of drugs with potential applications in treating cardiovascular diseases such as pulmonary hypertension. Furthermore, 2-amino-4-methoxybutanoic acid has been described as a diagnostic agent with antimicrobial properties and as a substrate in peptide synthesis. The methyl ester, this compound, serves as a more lipophilic and synthetically tractable version of this core structure, making it a valuable intermediate for creating analogues with improved pharmacokinetic profiles.

This guide will delve into the known characteristics of this compound, present its physicochemical data in a structured format, and provide detailed, generalized experimental protocols for its use in the synthesis of novel compounds.

Physicochemical Properties and Data

Quantitative data for this compound and its related forms have been compiled from various chemical suppliers and databases. These properties are essential for planning synthetic routes and for the computational modeling of its derivatives.

| Property | This compound | This compound HCl | 2-Amino-4-methoxybutanoic Acid |

| CAS Number | 225102-33-0 | 80103-07-7 | 4385-91-5 |

| Molecular Formula | C6H13NO3 | C6H14ClNO3 | C5H11NO3 |

| Molecular Weight | 147.17 g/mol | 183.63 g/mol | 133.15 g/mol |

| Appearance | Not specified (likely an oil) | Solid | Solid |

| Purity (Typical) | >95% | >95% | >98% |

| Solubility | Soluble in organic solvents | Soluble in water | Soluble in water |

| SMILES | COCCC(N)C(=O)OC | COCCC(N)C(=O)OC.Cl | COCCC(N)C(=O)O |

| InChI Key | HAHAXWOXUNSINQ-UHFFFAOYSA-N | Not available | KFHRMMHGGBCRIV-UHFFFAOYSA-N |

Experimental Protocols: A Gateway to Novel Derivatives

While specific, published synthetic protocols for novel compounds derived directly from this compound are scarce, its structure lends itself to well-established synthetic transformations. The following are detailed, representative protocols for key reactions that can be employed to generate a library of derivatives for screening.

General Protocol for N-Acylation

This protocol describes the formation of an amide bond at the primary amine, a common step in creating peptide-like structures or introducing diverse functional groups.

Objective: To synthesize N-acyl derivatives of this compound.

Materials:

-

This compound hydrochloride

-

Carboxylic acid of interest (e.g., benzoic acid, acetic acid)

-

Coupling agent (e.g., HATU, HBTU)

-

Organic base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound hydrochloride (1.0 eq) in anhydrous DCM.

-

Add DIPEA (2.2 eq) to the solution to neutralize the hydrochloride and free the amine. Stir for 10 minutes at room temperature.

-

In a separate flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DCM.

-

Add the carboxylic acid/HATU solution to the amine solution dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired N-acyl derivative.

General Protocol for Reductive Amination

This protocol allows for the introduction of substituents at the amine through the reaction with an aldehyde or ketone.

Objective: To synthesize N-alkyl derivatives of this compound.

Materials:

-

This compound hydrochloride

-

Aldehyde or ketone of interest (e.g., benzaldehyde)

-

Reducing agent (e.g., Sodium triacetoxyborohydride)

-

Anhydrous solvent (e.g., Dichloromethane - DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound hydrochloride (1.0 eq) and the aldehyde/ketone (1.2 eq) in anhydrous DCM, add DIPEA (1.1 eq).

-

Stir the mixture for 30 minutes at room temperature to form the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography.

Visualization of Potential Applications

The following diagrams, generated using Graphviz, illustrate the logical workflows and potential signaling pathway interactions where derivatives of this compound could be relevant.

Caption: Synthetic workflow for generating a diverse compound library from this compound.

Caption: Hypothesized mechanism of action for a derivative targeting the sGC signaling pathway.

Caption: Logical relationship between the core amino acid, its methyl ester intermediate, and potential therapeutic applications.

Conclusion and Future Directions

This compound represents a promising, yet largely untapped, resource for novel compound discovery. Its utility as a versatile chemical building block, derived from an amino acid with known biological relevance, positions it as a valuable starting point for the development of new therapeutic agents. The synthetic protocols and conceptual workflows presented in this guide are intended to serve as a foundational resource for researchers. Future investigations should focus on the systematic synthesis and screening of compound libraries derived from this scaffold to uncover novel biological activities and to elucidate its potential in addressing unmet medical needs. The exploration of this compound and its derivatives could lead to the discovery of next-generation drugs with improved efficacy and safety profiles.

Methodological & Application

Application Notes and Protocols: Methyl 2-amino-4-methoxybutanoate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4-methoxybutanoate, systematically known as O-Methyl-L-homoserine, is a non-proteinogenic amino acid that serves as a valuable building block in modern peptide synthesis. As a derivative of L-methionine where the sulfur atom is replaced by an oxygen, it allows for the introduction of a methoxyethyl side chain, offering unique steric and electronic properties to synthetic peptides. This modification can influence peptide conformation, stability, and biological activity, making it a target for peptidomimetic design and drug discovery.

These application notes provide a comprehensive overview of the incorporation of this compound into peptide chains using standard Solid-Phase Peptide Synthesis (SPPS) protocols. The focus is on the widely used Fmoc (9-fluorenylmethoxycarbonyl) protection strategy.

Key Applications

The incorporation of O-Methyl-L-homoserine into peptide sequences is primarily driven by the desire to:

-

Enhance Metabolic Stability: The ether linkage in the side chain is generally more resistant to oxidation compared to the thioether in methionine, potentially leading to peptides with longer half-lives in vivo.

-

Modulate Receptor Binding and Activity: The replacement of methionine with its oxygen-containing isostere can alter the binding affinity and efficacy of peptide ligands for their cognate receptors.

-

Fine-tune Physicochemical Properties: The introduction of the methoxy group can impact the solubility and aggregation propensity of synthetic peptides.

-

Serve as a Conformationally Constraining Element: The specific stereochemistry and bond angles of the methoxyethyl side chain can influence the local peptide backbone conformation.

Physicochemical and Reagent Data

For successful incorporation, this compound is typically used in its N-terminally protected form, most commonly as Fmoc-O-methyl-L-homoserine .

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| (S)-Methyl 2-amino-4-methoxybutanoate HCl | 84508-11-2 | C₆H₁₄ClNO₃ | 183.63 | White to off-white solid |

| N-Fmoc-O-methyl-L-homoserine | 173212-86-7 | C₂₀H₂₁NO₅ | 355.39 | White to off-white powder |

Illustrative Purity and Yield Data:

The following table provides an illustrative example of the expected purity and yield for the synthesis of a model hexapeptide (e.g., Ac-Tyr-Gly-Gly-Phe-X-Arg-NH₂, where X = O-Methyl-L-homoserine). Note: These values are representative and will vary depending on the sequence, scale, and specific conditions.

| Peptide Sequence | Crude Purity (by HPLC) | Overall Yield (%) | Observed Mass (M+H)⁺ | Expected Mass (M+H)⁺ |

| Ac-YGG-F-(O-Me-hSer)-R-NH₂ | ~75% | ~35% | 785.40 Da | 785.39 Da |

Experimental Protocols

The following protocols are based on standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The incorporation of Fmoc-O-methyl-L-homoserine follows the general procedure for other protected amino acids.

Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., Rink Amide MBHA resin, 100-200 mesh, ~0.5 mmol/g loading) in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to swell the resin. Gently agitate for 30-60 minutes at room temperature.

-

Drain the DMF.

Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the swollen resin.

-

Agitate for 5 minutes at room temperature.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

Perform a Kaiser test to confirm the presence of a free primary amine.

Amino Acid Coupling: Incorporation of Fmoc-O-methyl-L-homoserine

Reagents:

-

Fmoc-O-methyl-L-homoserine: 3-5 equivalents relative to resin loading.

-

Coupling Reagent (e.g., HBTU/HATU): 3-5 equivalents.

-

Base (e.g., DIPEA): 6-10 equivalents.

-

Solvent: DMF.

Protocol:

-

In a separate vial, dissolve Fmoc-O-methyl-L-homoserine and the coupling reagent (e.g., HBTU) in DMF.

-

Add the base (DIPEA) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Drain the reaction vessel and wash the resin with DMF (3-5 times).

-

Perform a Kaiser test to confirm the completion of the coupling reaction (ninhydrin should remain yellow). If the test is positive, a recoupling step may be necessary.

Peptide Chain Elongation

Repeat the deprotection (Section 4.2) and coupling (Section 4.3) steps for each subsequent amino acid in the desired sequence.

Cleavage and Global Deprotection

Cleavage Cocktail (Reagent K - Modified):

-

Trifluoroacetic acid (TFA): 94%

-

Phenol: 2%

-

Water: 2%

-

Triisopropylsilane (TIS): 2%

Protocol:

-

After the final Fmoc deprotection, wash the peptidyl-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

Purification and Analysis

-

Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified fractions by analytical RP-HPLC and confirm the identity by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

Lyophilize the pure fractions to obtain the final peptide product as a white powder.

Visualized Workflows (Graphviz)

The following diagrams illustrate the key processes in the solid-phase synthesis of a peptide containing this compound.

Application Notes and Protocols for Methyl 2-amino-4-methoxybutanoate as a Pharmaceutical Intermediate

Disclaimer: As of late 2025, detailed and publicly available scientific literature or patents specifically documenting the use of Methyl 2-amino-4-methoxybutanoate (CAS: 225102-33-0) as a direct intermediate in the synthesis of a marketed pharmaceutical drug are limited. Chemical suppliers list it as a versatile building block, suggesting its potential role in medicinal chemistry research and development, possibly in the synthesis of novel antipsychotic agents featuring benzisoxazole or chromanone scaffolds.

To fulfill the user's request for detailed application notes and protocols, this document will utilize a well-documented pharmaceutical intermediate, (S)-Methyl 2-amino-3-(4'-((5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)methyl)-[1,1'-biphenyl]-2-yl)propanoate , a key precursor in the synthesis of the angiotensin II receptor blocker, Azilsartan . This example will serve to illustrate the typical data, protocols, and workflows associated with a pharmaceutical intermediate of this class.

Application Notes for (S)-Methyl 2-amino-3-(4'-((5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)methyl)-[1,1'-biphenyl]-2-yl)propanoate

Introduction

(S)-Methyl 2-amino-3-(4'-((5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)methyl)-[1,1'-biphenyl]-2-yl)propanoate is a critical chiral intermediate in the synthesis of Azilsartan medoxomil, an angiotensin II receptor blocker (ARB) used for the treatment of hypertension. Its structure contains the essential biphenyl backbone and the protected amino acid moiety that are elaborated in the final steps to yield the active pharmaceutical ingredient (API). The purity and stereochemistry of this intermediate are paramount for the efficacy and safety of the final drug product.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 863031-23-6 | Chemical Supplier Data |

| Molecular Formula | C20H19N3O4 | Calculated |

| Molecular Weight | 365.38 g/mol | Calculated |

| Appearance | White to off-white solid | Supplier Specifications |

| Purity (HPLC) | ≥98% | Typical Specification |

| Chiral Purity (ee%) | ≥99% (S-enantiomer) | Typical Specification |

Application in Pharmaceutical Synthesis

The primary application of this intermediate is in the final stage synthesis of Azilsartan. The methyl ester and the primary amine of the amino acid portion of the molecule serve as handles for further chemical modification. Specifically, the amine is benzoylated, and the ester is hydrolyzed and subsequently esterified to form the medoxomil ester prodrug.

Experimental Protocols

Protocol 1: Synthesis of (S)-Methyl 2-amino-3-(4'-((5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)methyl)-[1,1'-biphenyl]-2-yl)propanoate

This protocol is a representative synthesis based on common organic chemistry principles for the formation of such intermediates.

Materials:

-

(S)-Methyl 2-amino-3-(4'-bromomethyl-[1,1'-biphenyl]-2-yl)propanoate

-

Ethyl 2-cyanoacetate

-

Hydroxylamine hydrochloride

-

Sodium ethoxide

-

Ethanol

-

Dimethylformamide (DMF)

-

Sodium hydride (60% dispersion in mineral oil)

Procedure:

-

Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate: Dissolve ethyl 2-cyanoacetate and hydroxylamine hydrochloride in ethanol. Add a solution of sodium ethoxide in ethanol dropwise at 0-5°C. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC. After completion, neutralize the mixture and extract the product.

-

Synthesis of 3-(Cyanomethyl)-1,2,4-oxadiazol-5(4H)-one: To a suspension of sodium hydride in DMF, add the product from step 1 at 0°C. Stir the mixture for 1 hour at room temperature. Heat the reaction to 100°C for 2-3 hours. Cool, quench with water, and extract the product.

-

Alkylation: Dissolve 3-(cyanomethyl)-1,2,4-oxadiazol-5(4H)-one and (S)-Methyl 2-amino-3-(4'-bromomethyl-[1,1'-biphenyl]-2-yl)propanoate in a suitable solvent like acetonitrile. Add a non-nucleophilic base such as potassium carbonate. Heat the mixture to reflux and stir for 8-12 hours.

-

Work-up and Purification: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the title compound.

Quantitative Data for Synthesis

| Step | Intermediate | Starting Material | Reagents | Solvent | Yield (%) | Purity (HPLC) |

| 1 | Ethyl 2-cyano-2-(hydroxyimino)acetate | Ethyl 2-cyanoacetate | Hydroxylamine HCl, NaOEt | Ethanol | 85-90 | >95% |

| 2 | 3-(Cyanomethyl)-1,2,4-oxadiazol-5(4H)-one | Product of Step 1 | NaH | DMF | 70-75 | >97% |

| 3 | Title Compound | Product of Step 2, Bromide precursor | K2CO3 | Acetonitrile | 65-70 | >98% |

Protocol 2: Conversion to Azilsartan Medoxomil

Materials:

-

(S)-Methyl 2-amino-3-(4'-((5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)methyl)-[1,1'-biphenyl]-2-yl)propanoate

-

2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ)

-

1-Hydroxybenzotriazole (HOBt)

-

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride

-

Potassium carbonate

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Amide Coupling: Dissolve the intermediate in DCM. Add 1-hydroxybenzotriazole and 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline. Stir for 24 hours at room temperature.

-

Esterification: To the resulting product, add (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride and potassium carbonate in DMF. Heat the reaction to 60°C for 6-8 hours.

-

Purification: After completion, perform an aqueous work-up, extract the product with an organic solvent, and purify by recrystallization or column chromatography to yield Azilsartan medoxomil.

Visualizations

Caption: Synthetic workflow for the Azilsartan intermediate.

Caption: Final conversion steps to the Azilsartan API.

Caption: Mechanism of action of Azilsartan via RAAS pathway.

Protecting and Deprotecting Methyl 2-amino-4-methoxybutanoate: A Guide for Researchers

Application Notes and Protocols for the Synthesis of Advanced Intermediates in Drug Discovery

For researchers and professionals in the field of drug development and organic synthesis, the strategic protection and deprotection of reactive functional groups are paramount. This document provides detailed application notes and experimental protocols for the protection and deprotection of the primary amine in Methyl 2-amino-4-methoxybutanoate, a key building block in the synthesis of various pharmaceutical agents. The focus is on the three most widely employed amine-protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).

Introduction to Amine Protection

The amino group is a versatile functional group, but its nucleophilicity and basicity can interfere with desired chemical transformations elsewhere in a molecule. Protecting groups are temporarily installed to mask the amine's reactivity, allowing other reactions to proceed chemoselectively. An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups.[][2] The choice of protecting group is critical and depends on the overall synthetic strategy and the chemical nature of the substrate.

Protection Strategies for this compound

The selection of a suitable protecting group for this compound depends on the desired orthogonality and the subsequent reaction conditions the molecule will be subjected to. Boc, Cbz, and Fmoc are all carbamate-based protecting groups that offer distinct advantages and deprotection pathways.[3]

tert-Butoxycarbonyl (Boc) Protection

The Boc group is a popular choice due to its stability under a wide range of non-acidic conditions and its straightforward removal with acids.[3][4]

Key Features:

-

Stability: Stable to bases, hydrogenolysis, and many nucleophiles.[4]

-

Deprotection: Cleaved under acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid).[5][6]

Carboxybenzyl (Cbz or Z) Protection

The Cbz group, introduced by Bergmann and Zervas, is a classic amine protecting group, valued for its stability and its removal under neutral conditions.[3][7]

Key Features:

9-Fluorenylmethoxycarbonyl (Fmoc) Protection

The Fmoc group is particularly useful in solid-phase peptide synthesis due to its base-lability, which allows for orthogonal protection schemes with acid-labile groups like Boc.[10][11]

Key Features:

-

Stability: Stable to acidic conditions and hydrogenolysis.[10]

-

Deprotection: Cleaved by treatment with a mild base, typically a secondary amine like piperidine.[10][12]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the protection and deprotection of primary amines, which are applicable to this compound.

Table 1: Amine Protection Methods

| Protecting Group | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Triethylamine (TEA) or DIPEA | H₂O/THF (2:1) | 0 to RT | 6 | >90 |

| Cbz | Benzyl chloroformate (Cbz-Cl) | NaHCO₃ | THF/H₂O (2:1) | 0 | 20 | 90 |

| Fmoc | Fmoc-chloride (Fmoc-Cl) | - | Water | 60 | 1-2 | 80-95 |

Table 2: Amine Deprotection Methods

| Protected Amine | Reagent | Solvent | Temperature (°C) | Time | Yield (%) |

| N-Boc | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | RT | 0.5 - 2 | >95 |

| N-Boc | 4 M HCl in Dioxane | Dioxane | RT | 0.5 | >95 |

| N-Cbz | H₂, 5% Pd/C | Methanol (MeOH) | 60 | 40 | Quantitative |

| N-Cbz | NaBH₄, 10 wt% Pd/C | Methanol (MeOH) | RT | 0.17 | >95 |

| N-Fmoc | 20% Piperidine in DMF | Dimethylformamide (DMF) | RT | 0.5 - 1 | >95 |

| N-Fmoc | Morpholine | Acetonitrile | RT | 24 | >90 |

Experimental Protocols

Protocol 1: Boc Protection of this compound

Materials:

-

This compound

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [13]

-

In a round-bottom flask, dissolve this compound (1 equivalent) and TEA or DIPEA (3 equivalents) in a 2:1 mixture of water and THF.

-

Stir the solution at room temperature for 5 minutes until all starting material is dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.5 equivalents) to the solution in one portion.

-

Stir the reaction mixture at 0 °C for at least 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-protected product.

-

Purify the product by silica gel column chromatography if necessary.

Protocol 2: Cbz Protection of this compound

Materials:

-

This compound

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [7]

-

Dissolve this compound (1 equivalent) in a 2:1 mixture of THF and water.

-

Add sodium bicarbonate (2 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.5 equivalents) to the reaction mixture at 0 °C.

-

Stir the solution vigorously at 0 °C for 20 hours.

-

Monitor the reaction by TLC.

-

After completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting residue by silica gel column chromatography to obtain the N-Cbz-protected product.

Protocol 3: Fmoc Protection of this compound

Materials:

-

This compound

-

9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Water

-

Ethanol (for recrystallization)

Procedure: [14]

-

To Fmoc chloride (1.2 equivalents), add this compound (1 equivalent) and water (1.5 mL per mmol of amine).

-

Stir the reaction mixture at 60 °C.

-

Monitor the reaction by TLC.

-

Upon consumption of the starting amine, filter the reaction product.

-

Wash the solid product with water.

-

Recrystallize the product from hot ethanol to afford the pure N-Fmoc-protected amine.

Protocol 4: Deprotection of N-Boc-Methyl 2-amino-4-methoxybutanoate

Materials:

-

N-Boc-Methyl 2-amino-4-methoxybutanoate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure: [5]

-

Dissolve the N-Boc protected amine in DCM.

-

Add concentrated TFA (or a 25% TFA/DCM solution).

-

Stir the reaction at room temperature for 2-12 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, evaporate the solvent under vacuum to isolate the deprotected amine salt.

Protocol 5: Deprotection of N-Cbz-Methyl 2-amino-4-methoxybutanoate

Materials:

-

N-Cbz-Methyl 2-amino-4-methoxybutanoate

-

5% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Celite

Procedure: [7]

-

To a solution of the N-Cbz protected amine in methanol, add 5% Pd/C.

-

Stir the mixture at 60 °C for 40 hours under an atmospheric pressure of hydrogen (H₂).

-

Monitor the reaction by TLC.

-

After completion, filter the catalyst through a pad of Celite.

-

Concentrate the filtrate in vacuo to give the crude deprotected amine.

Protocol 6: Deprotection of N-Fmoc-Methyl 2-amino-4-methoxybutanoate

Materials:

-

N-Fmoc-Methyl 2-amino-4-methoxybutanoate

-

Piperidine

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve the N-Fmoc protected amine in DMF.

-

Add a 20% solution of piperidine in DMF.

-

Stir the reaction at room temperature for 30 minutes to 1 hour.

-

Monitor the deprotection by TLC.

-

Upon completion, remove the solvent under reduced pressure. The crude product can be purified by extraction or chromatography to remove the dibenzofulvene-piperidine adduct.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the protection and deprotection of the amine group in this compound.

Caption: General workflows for the protection of this compound.

Caption: General workflows for the deprotection of N-protected this compound.

Conclusion

The judicious selection and application of amine protecting groups are fundamental to the successful synthesis of complex molecules. The protocols and data presented herein provide a comprehensive guide for the protection and deprotection of this compound using Boc, Cbz, and Fmoc groups. By understanding the distinct characteristics of each protecting group and following these detailed procedures, researchers can effectively navigate the challenges of multi-step synthesis in drug discovery and development.

References

- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Amine Protection / Deprotection [fishersci.co.uk]